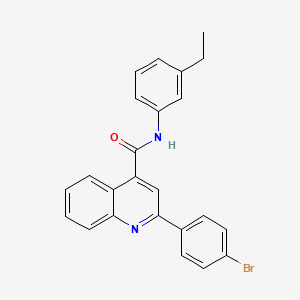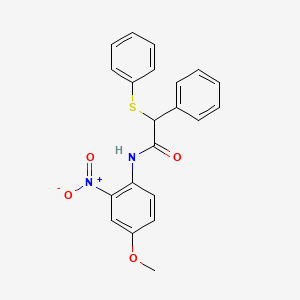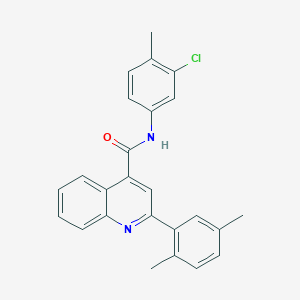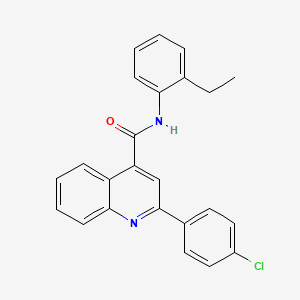
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C16H13BrF3N3O4 and a molecular weight of 448.199 g/mol . This compound is notable for its unique structure, which includes bromine, methoxy, nitro, and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-Bromo-2,4-dimethoxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Análisis De Reacciones Químicas
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The presence of functional groups like nitro and trifluoromethyl enhances its ability to interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can be compared with similar compounds such as:
2-Bromo-4,5-dimethoxybenzaldehyde: This compound has a similar structure but lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
Propiedades
Fórmula molecular |
C16H13BrF3N3O4 |
|---|---|
Peso molecular |
448.19 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H13BrF3N3O4/c1-26-14-7-15(27-2)11(17)5-9(14)8-21-22-12-4-3-10(16(18,19)20)6-13(12)23(24)25/h3-8,22H,1-2H3/b21-8+ |
Clave InChI |
MQUIKVXLALRCCH-ODCIPOBUSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[11-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11655450.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655472.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)


![pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11655485.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655518.png)
